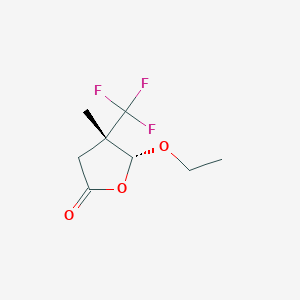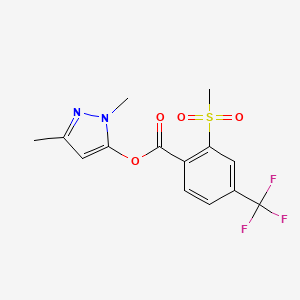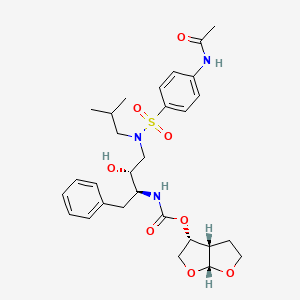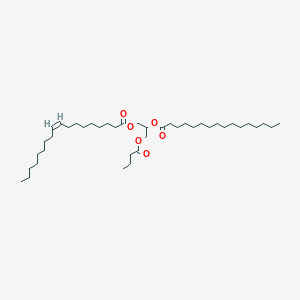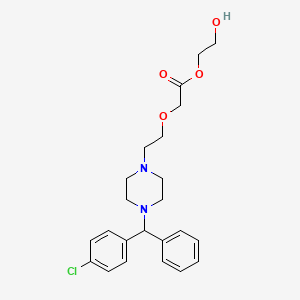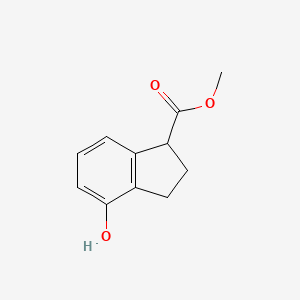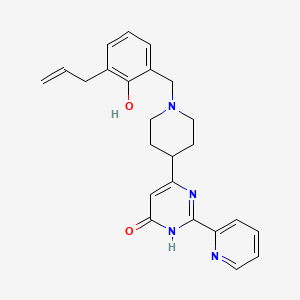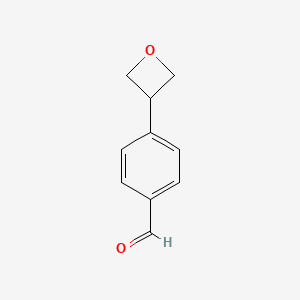
4-(3-Oxetanyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Oxetanyl)benzaldehyde is an organic compound with the molecular formula C10H10O2. It features a benzaldehyde moiety substituted with an oxetane ring at the para position. This compound is useful in organic synthesis and serves as a building block for various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Oxetanyl)benzaldehyde typically involves the formation of the oxetane ring followed by its attachment to the benzaldehyde moiety. One common method is the Paternò–Büchi reaction, a [2+2] cycloaddition of carbonyl compounds with alkenes under UV light . Another approach involves the cyclization of preformed oxetane-containing building blocks .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, are applicable. The use of catalysts and advanced techniques like microwave-assisted synthesis can enhance efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Oxetanyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The oxetane ring can undergo ring-opening reactions, leading to various substituted products.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3 in acidic conditions.
Reduction: NaBH4, LiAlH4 in anhydrous conditions.
Substitution: Acidic or basic conditions for ring-opening reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzaldehyde derivatives.
Aplicaciones Científicas De Investigación
4-(3-Oxetanyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its role in drug discovery and development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(3-Oxetanyl)benzaldehyde involves its reactivity due to the presence of both the aldehyde group and the oxetane ring. The aldehyde group can participate in nucleophilic addition reactions, while the oxetane ring can undergo ring-opening reactions, leading to various functionalized products . These reactions are facilitated by the compound’s ability to form stable intermediates and transition states .
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde: Lacks the oxetane ring, making it less versatile in certain synthetic applications.
4-(2-Oxetanyl)benzaldehyde: Similar structure but with the oxetane ring at a different position, leading to different reactivity and applications.
Oxetan-3-one: Contains the oxetane ring but lacks the benzaldehyde moiety, used in different synthetic contexts.
Uniqueness
4-(3-Oxetanyl)benzaldehyde is unique due to the combination of the benzaldehyde moiety and the oxetane ring, providing a versatile platform for various chemical transformations and applications in multiple fields .
Propiedades
Fórmula molecular |
C10H10O2 |
|---|---|
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
4-(oxetan-3-yl)benzaldehyde |
InChI |
InChI=1S/C10H10O2/c11-5-8-1-3-9(4-2-8)10-6-12-7-10/h1-5,10H,6-7H2 |
Clave InChI |
YYDLLYLFFQEWSM-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)C2=CC=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-9-[(2R,3R,4R,5R)-3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13435674.png)

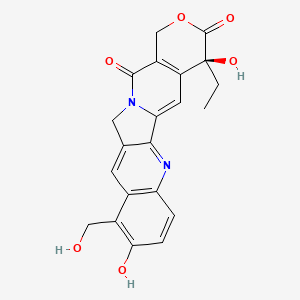
![methyl (2R,3S)-2-hydroxy-3-phenyl-3-[[(1S)-1-phenylethyl]amino]propanoate](/img/structure/B13435679.png)
